2-Bromo-1-(3-chlorophenyl)ethanol

enantioselective synthesis lipase resolution chiral halohydrin

Researchers requiring enantiopure styrene oxide precursors often face lengthy resolution protocols. 2-Bromo-1-(3-chlorophenyl)ethanol (racemate) solves this via documented biocatalytic routes yielding >99% ee (R)-enantiomer for β3-adrenergic agonist synthesis. - Validated Tulobuterol Impurity 13 reference standard (≥98% GC). - Dual halogen/alcohol functionality enables regioselective epoxide formation. - Available as racemate; enantiopure (R)- and (S)-forms separately cataloged for chiral applications.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 117538-45-1
Cat. No. B055086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-chlorophenyl)ethanol
CAS117538-45-1
Synonyms2-BROMO-1-(3-CHLOROPHENYL)ETHANOL
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CBr)O
InChIInChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2
InChIKeySSQKRNANOICYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 s / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3-chlorophenyl)ethanol: Procurement & Classification


2-Bromo-1-(3-chlorophenyl)ethanol (CAS 117538-45-1), molecular formula C8H8BrClO, molecular weight 235.51 g/mol, is a vicinal halohydrin featuring a bromomethyl group and a hydroxyl group on adjacent carbons of a meta-chlorophenyl scaffold . It belongs to the class of chiral β-halohydrins, which serve as versatile building blocks in pharmaceutical synthesis due to their dual halogen and alcohol functionality [1]. The compound exists as a racemic mixture unless otherwise specified; its enantiopure forms—(R)-2-bromo-1-(3-chlorophenyl)ethanol (CAS 174699-77-5) and (S)-2-bromo-1-(3-chlorophenyl)ethanol (CAS 174699-76-4)—are commercially available as distinct research materials with differentiated applications .

2-Bromo-1-(3-chlorophenyl)ethanol vs. Analogs


Substitution of 2-bromo-1-(3-chlorophenyl)ethanol with positional isomers (e.g., 4-chlorophenyl analogs, CAS 6314-52-9) or alternative halo-variants (e.g., 2-chloro-1-(3-chlorophenyl)ethanol, CAS 106262-93-5) cannot be assumed without experimental validation. The meta-chlorine substitution pattern dictates distinct steric and electronic properties that influence both enzyme recognition in biocatalytic resolutions [1] and the regiochemical outcomes of downstream epoxide formation [2]. Furthermore, the bromine atom serves as a superior leaving group compared to chlorine in nucleophilic substitution and cyclization reactions, directly affecting reaction kinetics and yield profiles [3]. For applications requiring specific stereochemistry—such as the synthesis of β3-adrenergic receptor agonists or L-clorprenaline—the enantiopure (R)- or (S)-forms are required rather than the racemate [4].

2-Bromo-1-(3-chlorophenyl)ethanol: Head-to-Head Comparisons


Lipase-Catalyzed Enantiomeric Resolution

Lipase QL-mediated transesterification of racemic 2-bromo-1-(3-chlorophenyl)ethanol with acetic anhydride produces (R)-alcohol and (S)-acetate in a 2:3 ratio, with the (R)-enantiomer remaining unreacted and the (S)-enantiomer preferentially acylated . Subsequent chiral HPLC analysis confirms the recovered (R)-2-bromo-1-(3-chlorophenyl)ethanol achieves 100% enantiomeric excess (ee) . This kinetic resolution selectivity enables efficient preparative separation of the enantiomers for downstream stereospecific applications.

enantioselective synthesis lipase resolution chiral halohydrin

Microbial Asymmetric Reduction Enantioselectivity

Asymmetric reduction of 2-bromo-1-(3-chlorophenyl)ethanone by whole cells of Rhodotorula rubra KCh 82 yields (R)-2-bromo-1-(3-chlorophenyl)ethanol with enantiomeric excess (ee) > 99%, without detectable dehalogenation side reactions [1]. This performance exceeds that of the 4'-chloro analog (ee > 99% as well, but with different reaction kinetics) and significantly surpasses the 2'-methoxy derivative (ee = 98%) and 3'-methoxy derivative (ee = 93%) under identical conditions [1]. The unsubstituted parent compound (R)-2-bromo-1-phenyl-ethan-1-ol achieves only 97% ee, confirming that meta-chloro substitution enhances enantiorecognition by this biocatalyst [1].

biocatalysis asymmetric reduction enantioselective ketoreduction

One-Pot Epoxide Synthesis Route

US Patent 5266485 and EP 0493617 A4 disclose a validated industrial process for converting 2-bromo-1-(3'-chlorophenyl)ethanone to (-)-2-bromo-1-(3'-chlorophenyl)ethanol via microbial asymmetric reduction using organisms from nine (US) or eleven (EP) specified genera, including Ashbya and Brettanomyces [1][2]. The alcohol intermediate is then cyclized under alkaline conditions to yield (-)-substituted styrene oxide in a single synthetic sequence. This integrated process eliminates the need for separate chiral resolution steps and provides a direct route from achiral ketone to enantiopure epoxide, a key pharmacophore in β-adrenergic agents [1].

process chemistry epoxide synthesis patented method

Meta- vs. Para-Isomer Physicochemical Properties

2-Bromo-1-(3-chlorophenyl)ethanol exhibits a calculated LogP of 2.76830 and density of 1.617 g/cm³, with a boiling point of 290.9°C at 760 mmHg . In contrast, the 4-chlorophenyl positional isomer (CAS 6314-52-9) demonstrates a predicted boiling point of 301.6±27.0°C and melting point of 61-62°C, indicating substantially different physical state behavior . The meta-substitution pattern reduces molecular symmetry relative to para-substitution, which can influence crystallization propensity, solubility profiles, and chromatographic retention characteristics [1]. These differences become critical during preparative HPLC purification and formulation development.

lipophilicity chromatographic retention ADME prediction

Racemate vs. Enantiopure Purity Specifications

Racemic 2-bromo-1-(3-chlorophenyl)ethanol (CAS 117538-45-1) is commercially available at 98% minimum purity by GC analysis, with bulk manufacturing capability up to 100s of kilograms [1]. Individual enantiomers are supplied at 95% purity (R-isomer, CAS 174699-77-5; S-isomer, CAS 174699-76-4), with the (S)-enantiomer priced at $195/250mg, $585/1g, and $1,760/5g as of January 2026 . The racemate therefore offers a cost-effective entry point for non-stereospecific applications or as starting material for in-house chiral resolution, while pre-resolved enantiomers eliminate the need for internal chiral separation infrastructure.

quality control procurement specification bulk supply

2-Bromo-1-(3-chlorophenyl)ethanol: Recommended Applications


β3-Adrenergic Agonist Synthesis

Based on the demonstrated >99% enantiomeric excess achievable via Rhodotorula rubra KCh 82 whole-cell reduction, the (R)-enantiomer of 2-bromo-1-(3-chlorophenyl)ethanol serves as a validated chiral precursor for β3-adrenergic receptor agonists [1]. The meta-chlorophenyl substitution pattern provides superior enantiorecognition compared to unsubstituted or methoxy-substituted analogs, making this compound preferable when high stereochemical fidelity is required for downstream pharmacological activity [1].

Patented Process for Styrene Oxide

Process chemistry teams should evaluate this compound when developing scalable routes to enantiopure substituted styrene oxides. The US Patent 5266485 and EP 0493617 A4 describe a validated microbial asymmetric reduction of 2-bromo-1-(3'-chlorophenyl)ethanone to the corresponding (R)-alcohol, followed by alkaline cyclization to the epoxide [2][3]. This integrated sequence bypasses classical resolution and is supported by specified biocatalyst genera with demonstrated industrial utility [2].

Preparative Lipase-Catalyzed Kinetic Resolution

For laboratories seeking to generate both enantiomers from racemic starting material, the documented 2:3 product ratio (R-alcohol : S-acetate) using Lipase QL provides a reproducible entry point for kinetic resolution . The recovered (R)-2-bromo-1-(3-chlorophenyl)ethanol achieves 100% ee, making this method suitable for preparative-scale production of enantiopure material when commercial enantiomer pricing is prohibitive .

Tulobuterol Impurity Reference Standard

2-Bromo-1-(3-chlorophenyl)ethanol (CAS 117538-45-1) is cataloged as Tulobuterol Impurity 13, a β2-adrenergic agonist bronchodilator impurity marker [4]. Procurement of this compound for analytical reference standard applications requires the 98% minimum GC purity specification of the racemic material, rather than the 95% purity typical of commercial enantiopure forms [5].

Technical Documentation Hub

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